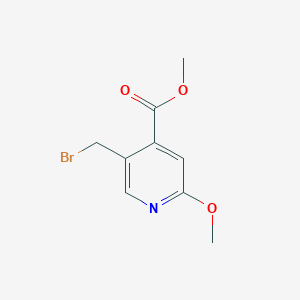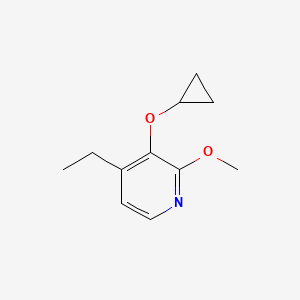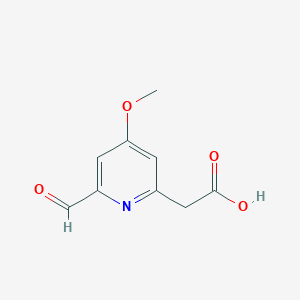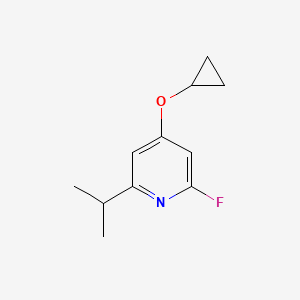![molecular formula C9H10ClF3N2 B14845868 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine typically involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with appropriate reagents. One common method includes the use of palladium-catalyzed coupling reactions, where 2-amino-3-chloro-5-trifluoromethylpyridine is reacted with propylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to receptors or enzymes, altering their activity and leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable component in drug design .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-chloro-5-trifluoromethylpyridine: A precursor in the synthesis of the target compound.
5-Chloro-2-(trifluoromethyl)pyridine: Shares similar structural features but lacks the propan-1-amine group.
Uniqueness
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine is unique due to the presence of both the trifluoromethyl and propan-1-amine groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Propiedades
Fórmula molecular |
C9H10ClF3N2 |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
3-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-6-4-7(9(11,12)13)8(15-5-6)2-1-3-14/h4-5H,1-3,14H2 |
Clave InChI |
BGVNHRWQHHTCSL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)(F)F)CCCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


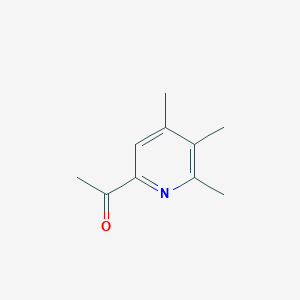
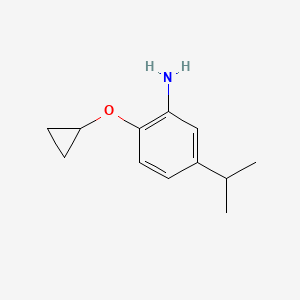
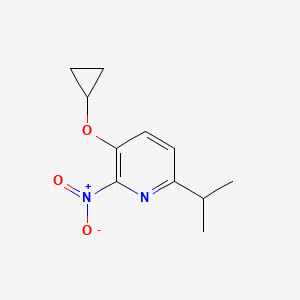
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)
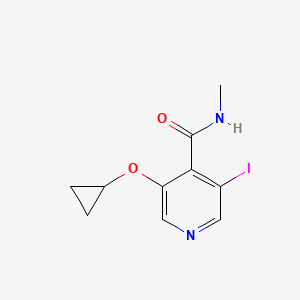

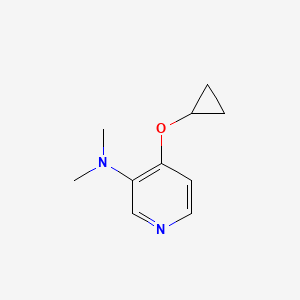
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
